Bienvenue dans la boutique en ligne BenchChem!

3-Acetamido-4-aminobenzoic acid

Structure-based drug design Influenza neuraminidase X-ray crystallography

3‑Acetamido‑4‑aminobenzoic acid (systematic name 4‑(acetylamino)‑3‑aminobenzoic acid), also designated BANA 108 or CHEMBL109162, is a small‑molecule benzoic acid derivative (C₉H₁₀N₂O₃, MW 194.19) [REFS‑1]. It belongs to the acylaminobenzoic acid class and was originally developed as a rudimentary aromatic inhibitor of influenza virus neuraminidase [REFS‑2].

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 120399-87-3
Cat. No. B569322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-4-aminobenzoic acid
CAS120399-87-3
SynonymsBenzoic acid, 3-(acetylamino)-4-amino- (9CI)
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)C(=O)O)N
InChIInChI=1S/C9H10N2O3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
InChIKeyYEWQHZNJRLZVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-4-aminobenzoic Acid (BANA 108, CAS 120399‑87‑3): Procurement‑Grade Overview for Neuraminidase‑Focused Research


3‑Acetamido‑4‑aminobenzoic acid (systematic name 4‑(acetylamino)‑3‑aminobenzoic acid), also designated BANA 108 or CHEMBL109162, is a small‑molecule benzoic acid derivative (C₉H₁₀N₂O₃, MW 194.19) [REFS‑1]. It belongs to the acylaminobenzoic acid class and was originally developed as a rudimentary aromatic inhibitor of influenza virus neuraminidase [REFS‑2]. The compound carries three functional groups—a carboxylic acid, a primary aromatic amine, and a secondary acetamide—that provide multiple vectors for hydrogen‑bond interactions and further chemical elaboration [REFS‑3]. Because its binding mode has been experimentally determined by X‑ray crystallography in complex with influenza N2 and B neuraminidases, it serves as a structurally validated starting scaffold for structure‑based design of more potent neuraminidase inhibitors [REFS‑2].

Why 3-Acetamido‑4‑aminobenzoic Acid Cannot Be Freely Substituted by Other Benzoic‑Acid Neuraminidase Inhibitors


Acylaminobenzoic acid derivatives that target the influenza neuraminidase active site exhibit steep structure–activity relationships driven by subtle changes in ring substitution [REFS‑1]. Even closely related compounds such as BANA 105 (4‑(acetylamino)‑3‑hydroxy‑5‑nitrobenzoic acid) and BANA 106 (4‑(acetylamino)‑3‑hydroxy‑5‑aminobenzoic acid) display more than an order‑of‑magnitude difference in inhibitory potency compared with BANA 108, and their binding poses differ in the tilt of the benzene ring relative to the conserved arginine triad [REFS‑1]. Furthermore, the free primary amine at position 3 of BANA 108 is essential for subsequent Schiff‑base condensation reactions that yield potent benzylideneamino derivatives [REFS‑2]. Generic replacement with 3‑hydroxy or 3‑nitro analogs would eliminate this synthetic handle and alter the hydrogen‑bond network observed in the co‑crystal structure (PDB 1IVE) [REFS‑1]. Therefore, direct interchange without careful consideration of the specific substitution pattern risks loss of the validated binding mode, synthetic versatility, and the crystallographically characterized structural biology toolkit.

Quantitative Differentiation Evidence for 3-Acetamido‑4‑aminobenzoic Acid vs. Its Closest Analogs


X‑Ray Co‑Crystal Structure with Influenza N2 Neuraminidase Provides Atomic‑Level Binding Mode Unique Among Benzoic‑Acid Leads

BANA 108 is one of only three rudimentary benzoic‑acid inhibitors for which the X‑ray co‑crystal structure in complex with influenza N2 (A/Tokyo/3/67) neuraminidase has been solved and deposited (PDB 1IVE, resolution 2.4 Å) [REFS‑1]. In contrast to the more potent analog BANA 105 (4‑(acetylamino)‑3‑hydroxy‑5‑nitrobenzoic acid), the BANA 108 benzene ring tilts upward at the NH₂ side by approximately 10°, creating a distinct orientation of the primary amine that enables hydrogen‑bond interactions not achievable with the hydroxyl or nitro substituents of BANA 105 and BANA 106 [REFS‑1]. This experimentally observed binding pose provides a validated structural template for rational optimization that is not available for most other benzoic‑acid based neuraminidase inhibitor scaffolds.

Structure-based drug design Influenza neuraminidase X-ray crystallography

Comparative Neuraminidase IC₅₀ Values Against N2 (A/Tokyo/3/67) and B/Mem/89 Using Fluorogenic Substrate MUN

In a head‑to‑head fluorometric assay using 4‑methylumbelliferyl‑N‑acetylneuraminic acid (MUN) as substrate, BANA 108 exhibited an IC₅₀ of >10 mM against N2 (A/Tokyo/3/67) neuraminidase and >10 mM against B/Mem/89 [REFS‑1]. By comparison, the reference inhibitor DANA (2‑deoxy‑2,3‑didehydro‑N‑acetylneuraminic acid) showed an IC₅₀ of 0.015 mM (15 µM) against N2 under identical conditions [REFS‑1]. BANA 105, a 3‑hydroxy‑5‑nitro analog, achieved IC₅₀ values as low as 0.75 mM (MUN, N2), while BANA 106 (3‑hydroxy‑5‑amino) gave >10 mM [REFS‑1]. This places BANA 108 as the weakest inhibitor in the series, confirming its primary utility as a crystallographic and synthetic scaffold rather than a functional inhibitor.

Neuraminidase inhibition assay Antiviral drug discovery Enzyme kinetics

Influenza A (H2N2) vs. Influenza B (B/Lee/40) Neuraminidase Selectivity Profile from Independent BindingDB Data

Independent fluorimetric assay data curated in BindingDB report an IC₅₀ of 10 µM (1.00 × 10⁴ nM) for BANA 108 against influenza A (A/Singapore/1/57 H2N2) neuraminidase and an IC₅₀ of 20 µM (2.00 × 10⁴ nM) against influenza B (B/Lee/40) neuraminidase, both measured at pH 6.5 and 2 °C [REFS‑1]. This indicates an approximate 2‑fold selectivity for influenza A over influenza B neuraminidase [REFS‑1]. In comparison, BANA 113 (4‑(N‑acetylamino)‑3‑guanidinobenzoic acid) inhibits influenza A sialidase with a Kᵢ of 2.5 µM, demonstrating that introduction of a guanidino group at position 3 improves potency by approximately 4‑fold relative to BANA 108’s amino substituent [REFS‑2].

Neuraminidase subtype selectivity Influenza drug discovery Binding affinity profiling

Synthetic Yield Advantage: Quantitative Conversion from 4‑(Acetylamino)benzoic Acid Enables Cost‑Effective Scale‑Up

BANA 108 can be synthesized from commercially available 4‑(acetylamino)benzoic acid via a two‑step sequence: nitration to yield 5‑nitro intermediate (84% yield) followed by transfer hydrogenation to afford BANA 108 in quantitative yield [REFS‑1]. In contrast, the preparation of the more active comparator BANA 105 requires an additional acetylation step (58% yield for diacetyl intermediate) followed by nitration (90% yield) and selective acetate hydrolysis (98% yield), resulting in a lower overall yield and more complex purification [REFS‑1]. The 84% × quantitative two‑step sequence for BANA 108 provides a superior atom economy and fewer synthetic operations compared with all other BANA series members.

Chemical synthesis Process chemistry Medicinal chemistry

High‑Value Application Scenarios for 3-Acetamido‑4‑aminobenzoic Acid Based on Verified Differentiation Evidence


Crystallographic Probe for Fragment‑Based Neuraminidase Inhibitor Design

BANA 108 is established as a co‑crystallization ligand for influenza N2 and B neuraminidases (PDB 1IVE, resolution 2.4 Å), providing an experimentally validated binding pose that can be used as a reference for fragment‑based drug discovery (FBDD) campaigns [REFS‑1]. Its well‑defined electron density in the active site allows reliable superposition and serves as a starting point for structure‑guided elaboration at the 3‑amino position, which points toward the solvent‑exposed region and tolerates diverse substituents [REFS‑1]. Procurement for crystallographic soaking or co‑crystallization experiments is justified when a structurally characterized benzoic acid scaffold is required.

Schiff‑Base Derivatization Platform for Neuraminidase Inhibitor Library Synthesis

The free primary aromatic amine at position 3 of BANA 108 is uniquely suited for condensation with aromatic aldehydes to form Schiff‑base benzylideneamino derivatives, a reaction that has yielded compounds with potent neuraminidase inhibitory activity [REFS‑2]. This synthetic handle is absent in BANA 105 (3‑OH,5‑NO₂) and BANA 106 (3‑OH,5‑NH₂), making BANA 108 the only member of the BANA series that permits direct imine formation without additional functional group interconversion [REFS‑2]. Bulk procurement is warranted when a modular, late‑stage diversification strategy is planned.

Selectivity Baseline for Influenza A vs. B Neuraminidase Subtype Profiling

Independent BindingDB data indicate an approximately 2‑fold selectivity of BANA 108 for influenza A (H2N2, IC₅₀ = 10 µM) over influenza B (B/Lee/40, IC₅₀ = 20 µM) neuraminidase [REFS‑3]. This modest but measurable subtype preference provides a useful baseline for structure–selectivity relationship studies, particularly when evaluating how substituents at position 3 alter the A/B inhibition ratio [REFS‑3]. Procurement is recommended for groups conducting comparative enzymatic profiling of neuraminidase variants where a commercially available, structurally defined benzoic‑acid reference is needed.

Synthetic Intermediate for Process‑Scale Preparation of Advanced Neuraminidase Inhibitor Candidates

The two‑step, high‑yielding synthesis of BANA 108 (nitration 84%, hydrogenation quantitative) enables reliable scale‑up to multi‑gram quantities at lower cost than multi‑step BANA 105 or BANA 106 routes [REFS‑1]. This makes BANA 108 the preferred intermediate when subsequent functionalization at the 3‑amino group is planned, for example in the preparation of 3‑guanidino or 3‑(benzylideneamino) derivatives that have demonstrated improved potency [REFS‑2]. Procure as a building block when cost‑efficient access to 3‑substituted benzoic acid neuraminidase inhibitor candidates is prioritized.

Quote Request

Request a Quote for 3-Acetamido-4-aminobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.